Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate
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Description
“Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzoate” is a chemical compound with the molecular formula C16H14N2O6S . It has an average mass of 362.357 Da and a monoisotopic mass of 362.057251 Da . This compound is used in scientific research due to its unique structure, which allows for diverse applications, ranging from pharmaceutical synthesis to materials science.
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of this compound, which contributes to its diverse applications.Scientific Research Applications
Synthesis and Chemical Applications
Reaction with Indoles : The compound reacts with 3-(1-arylsulfonylalkyl)-indoles in the presence of potassium fluoride on basic alumina at room temperature, leading to adducts used for synthesizing indole-based alkaloids and amino acids (Ballini, Palmieri, Petrini, & Shaikh, 2008).
Diastereoselective Additions : Optically active syn-α-amidoalkylphenyl sulfones, derived from chiral aldehydes using benzenesulfinic acid, react with sodium methanenitronate to produce nitro adducts. These are important for synthesizing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, crucial for preparing biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).
Heterocyclic Chemistry
- Interaction with Nucleophiles : The compound exhibits properties enabling interactions with nucleophiles by addition, vinyl substitution, or salt formation pathways. The effectiveness of these processes varies with the nature of the substituents in the sulfolene ring, the reagents, and the reaction conditions (Lapshina, Efremova, Vakulenko, & Berestovitskaya, 2012).
Solvent Effects in Organic Reactions
- Influence of Solvents : The sulfoxide thermolysis of certain diastereoisomeric compounds in different solvents shows that solvent choice can significantly affect the regioselectivity of eliminations in chemical reactions. This is crucial for understanding and controlling chemical processes (Bänziger, Klein, & Rihs, 2002).
Advanced Organic Synthesis
- Stereospecific Rearrangements : The compound is involved in stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles, highlighting its role in complex organic syntheses (Back, Parvez, & Zhai, 2003).
Properties
IUPAC Name |
methyl 3-[[(E)-2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c1-24-16(19)12-6-5-7-13(10-12)17-11-15(18(20)21)25(22,23)14-8-3-2-4-9-14/h2-11,17H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZFSCPJYIPGGM-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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